molecular formula C17H23NO2 B1236508 Piperovatine CAS No. 25090-18-0

Piperovatine

Cat. No. B1236508
CAS RN: 25090-18-0
M. Wt: 273.37 g/mol
InChI Key: IHRWUVSXOBLEJV-DVBIZMGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperovatine is an alkaloid first isolated from Piper ovaturn and later found in Ottonia vehlii Kth1. It has a molecular formula of C17H23NO2 and a molecular weight of 273.371. Piperovatine is known to have a temporary depressant effect on motor and sensory nerve fibers and sensory nerve endings. It also acts as a heart poison and a spinal cord stimulant in frogs, inducing a tonic spasm similar to that induced by strychnine1.



Synthesis Analysis

The synthesis of piperovatine-inspired analogues began with a MnO2-mediated oxidation of piperonyl alcohol to the corresponding aldehyde with a 97% yield2. Claisen–Schmidt condensation of the resulting product with a variety of acetophenones afforded the piperovatine analogues2.



Molecular Structure Analysis

The molecular structure of piperovatine is characterized by two trans double bonds in the unsaturated side chain1. However, detailed structural analysis using techniques such as X-ray crystallography or electron diffraction is not available in the retrieved literature.



Chemical Reactions Analysis

While specific chemical reactions involving piperovatine are not detailed in the retrieved literature, it’s known that many synthetic transformations are centered on the alteration of oxidation states3. These redox processes often pass through intermediates with short lifetimes, making their study challenging3.



Physical And Chemical Properties Analysis

Piperovatine has a melting point of 115-119 °C and a predicted boiling point of 474.8±37.0 °C1. Its density is predicted to be 1.005±0.06 g/cm31. The pKa of piperovatine is predicted to be 14±0.461.


Scientific Research Applications

Neuropharmacological Evaluation

Piperovatine, an isobutylamide from Piper piscatorum, has been studied for its effects on neuronal intracellular calcium concentration. In a study involving Periplaneta americana neuronal cell cultures, piperovatine application caused dramatic increases in intracellular calcium concentration, suggesting activation of voltage-gated sodium channels as its mode of action (McFerren et al., 2002).

Insecticidal Activity

Piperovatine demonstrates potent insecticidal activity, as explored in studies using Xenopus oocytes expressing voltage-gated sodium channels from German cockroach. Piperovatine induced inward currents depending on repetitive openings, shifting the half-activation voltage, and stabilizing voltage-gated sodium channels in the fast-inactivated state (Suzuki & Yamato, 2018).

Antimicrobial and Allelopathic Effects

Piperovatine, isolated from Ottonia martiana, exhibits antimicrobial activity against bacteria and allelopathic effects on seedling growth. Bioautography detected compounds with antibacterial activity, identifying piperovatine as bioactive, and also demonstrated its effect on Lactuca sativa (lettuce) seedling growth without affecting seed germinability (Cunico et al., 2006).

Anti-inflammatory Properties

The hydroalcoholic extract of Piper ovatum, containing piperovatine, was studied for its anti-inflammatory activity. In animal models, it significantly reduced the degree of ear edema induced by croton oil, suggesting its potential in treating inflammatory diseases (Silva et al., 2008).

Antileishmanial Activity

Piperovatine has shown efficacy against Leishmania amazonensis, a protozoan causing leishmaniasis. This study revealed significant antiprotozoal activity, with morphological changes observed in promastigotes and amastigotes, including cytoplasmic vacuolization and mitochondrial damage (Silva et al., 2009).

Larvicidal Activity Against Cattle Ticks

Research on piperovatine isolated from Piper corcovadensis roots demonstrated its larvicidal potential in controlling cattle ticks. It showed significant efficiency both in vitro and in an open environment, presenting a new perspective in ectoparasite control (Fernandez et al., 2018).

Anti-Tuberculosis Activity

Piperovatine's activity against Mycobacterium tuberculosis, including multidrug-resistant strains, has been documented. It exhibited significant minimum inhibitory concentration values, indicating its potential in developing new anti-TB drugs (Fernandez et al., 2019).

Piscicidal Properties

Piperovatine from Piper piscatorum was identified as responsible for the piscicidal properties of the plant, used traditionally for fish stupefacient and oral local anesthetic purposes (McFerren & Rodríguez, 1998).

properties

IUPAC Name

(2E,4E)-6-(4-methoxyphenyl)-N-(2-methylpropyl)hexa-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-14(2)13-18-17(19)8-6-4-5-7-15-9-11-16(20-3)12-10-15/h4-6,8-12,14H,7,13H2,1-3H3,(H,18,19)/b5-4+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRWUVSXOBLEJV-DVBIZMGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C=CC=CCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)/C=C/C=C/CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperovatine

CAS RN

25090-18-0
Record name Piperovatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperovatine
Reactant of Route 2
Reactant of Route 2
Piperovatine
Reactant of Route 3
Piperovatine
Reactant of Route 4
Piperovatine
Reactant of Route 5
Piperovatine
Reactant of Route 6
Piperovatine

Citations

For This Compound
277
Citations
MA McFerren, E Rodriguez - Journal of Ethnopharmacology, 1998 - Elsevier
… LC 50 data show piperovatine to be a potent piscicidal agent. … of piperovatine are produced through a similar mechanism. In light of the hypersensivity of fish to piperovatine intoxication …
Number of citations: 49 www.sciencedirect.com
MA McFerren, D Cordova, E Rodriguez… - Journal of …, 2002 - Elsevier
… This study experimentally evaluates two pharmacological hypotheses for piperovatine's physiological activities. First, piperovatine may act as an agonist at the muscarinic acetylcholine …
Number of citations: 41 www.sciencedirect.com
T Suzuki, S Yamato - Neurotoxicology, 2018 - Elsevier
… piperovatine following 100 trains of depolarizing pulses with frequency 25 Hz. Piperovatine … In addition, piperovatine-modified currents were correlated with not only the number of prior …
Number of citations: 6 www.sciencedirect.com
HC Makapugay, DD Soejarto, AD Kinghorn… - Journal of …, 1983 - Elsevier
… data are in agreement with those reported in the literature for piperovatine (Fig. 1) (Price and Pinder, … Biological activity of piperovatine The sample of piperovatine isolated in this study, …
Number of citations: 37 www.sciencedirect.com
P Veiga-Santos, VC Desoti, N Miranda… - Acta tropica, 2013 - Elsevier
The currently available treatments for Chagas disease show limited therapeutic potential and are associated with serious side effects. Our group has been attempting to find alternative …
Number of citations: 39 www.sciencedirect.com
W Rendón, G Chávez, M Meléndez‐Rodríguez… - …, 1998 - content.iospress.com
Total and unambiguous assignment of the [TeX:]^{1} H NMR spectrum of piperovatine [6‐(4‐methoxyphenyl)‐[TeX:] N‐(2‐methylpropyl)‐2, 4‐hexadienamide] was carried out using …
Number of citations: 3 content.iospress.com
R Rossi, A Carpita, V Lippolis, M Benetti - GAZZETTA CHIMICA …, 1990 - arpi.unipi.it
Chemically pure 3-(hetero)aryl-1-propynes, 13, have been prepared in high overall yields by a novel method which involves: (a) a copper(I)-mediated cross-coupling between a …
Number of citations: 16 arpi.unipi.it
PFP dos Santos, LMM Valente, RCA Pereira… - 2001 - inis.iaea.org
O gênero Piper (família botânica Piperaceae) contém cerca de 700 espécies com aplicações terapêuticas no Brasil e no mundo1. Na América do Sul, várias dessas espécies são …
Number of citations: 0 inis.iaea.org
CM Mariano Fernandez, FB Lorenzetti… - … y del Caribe de …, 2020 - search.ebscohost.com
The research of new substances capable of controlling the Aedes aegypti mosquito is urgent due to the increase in the transmission of the diseases such as dengue, chikungunya and …
Number of citations: 7 search.ebscohost.com
DR Silva, S Baroni, AE Svidzinski… - Journal of …, 2008 - Elsevier
… Data from the present study indicated that the amide fractions piperovatine (1) and piperlonguminine (2) showed the greatest inhibition of topical inflammation induced by croton oil and …
Number of citations: 66 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.